molecular formula C9H8FNO B7905891 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B7905891
M. Wt: 165.16 g/mol
InChI Key: KAFCPCDWCRMUFN-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is a fluorinated derivative of dihydroisoquinoline, a class of compounds known for their diverse biological activities. The presence of a fluorine atom in the structure often enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Ritter reaction, where carbinols react with nitriles in the presence of strong acids like sulfuric acid and acetic acid at elevated temperatures (60-70°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinolones.

    Reduction: Formation of tetrahydroisoquinolines.

    Substitution: Introduction of different functional groups at the fluorine or other positions.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes nucleophiles or electrophiles under appropriate conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted isoquinolines and their derivatives, which can exhibit different biological activities.

Scientific Research Applications

8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific fluorine substitution, which can significantly alter its pharmacological profile compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for developing new drugs and studying various biological processes.

Properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFCPCDWCRMUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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